molecular formula C8H5ClF3N3 B2891060 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine CAS No. 2061269-81-4

4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B2891060
CAS No.: 2061269-81-4
M. Wt: 235.59
InChI Key: HQNORRLIFLYLFN-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine is a complex organic compound characterized by its unique molecular structure, which includes a triazolo[1,5-a]pyridine core with chloro, methyl, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyridine core. One common approach is the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale reactions are often conducted in specialized reactors with precise control over temperature, pressure, and reactant concentrations to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development in areas such as cancer therapy or infectious diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness: 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine stands out due to its unique triazolo[1,5-a]pyridine core and the presence of multiple substituents, which contribute to its distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-chloro-3-methyl-6-(trifluoromethyl)triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N3/c1-4-7-6(9)2-5(8(10,11)12)3-15(7)14-13-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNORRLIFLYLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CN2N=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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